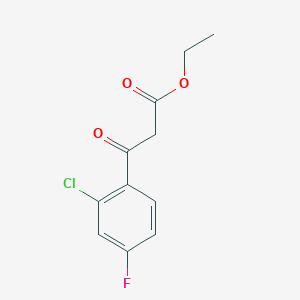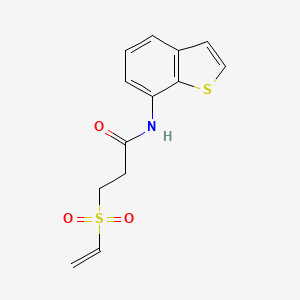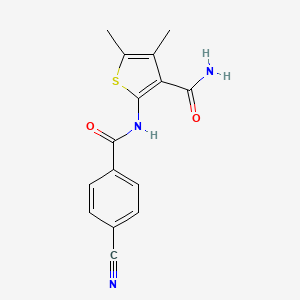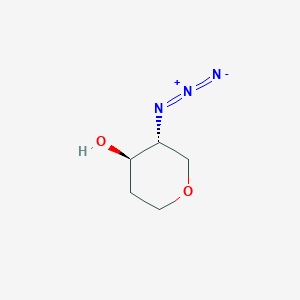![molecular formula C23H19FN4O3 B2371965 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 921873-81-6](/img/structure/B2371965.png)
2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide is a synthetic compound known for its diverse applications in medicinal chemistry. Its unique structure features a pyrido[3,2-d]pyrimidine core with benzyl and acetamide groups, providing a scaffold for interactions with various biological targets. This compound is being explored for its potential therapeutic uses, particularly in treating diseases related to cancer, inflammation, and neurological disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide involves several key steps:
Starting Materials: : Begin with commercially available reagents such as 4-fluorobenzylamine and pyrido[3,2-d]pyrimidine derivatives.
Stepwise Reactions: : The synthetic route typically involves:
Amidation: : Reacting 4-fluorobenzylamine with acetic anhydride to form N-(4-fluorobenzyl)acetamide.
Cyclization: : Using a suitable base to cyclize the intermediate product with the pyrido[3,2-d]pyrimidine derivative.
Substitution: : Introducing the benzyl group via a substitution reaction using a benzyl halide under basic conditions.
Industrial Production Methods
Large-scale production involves optimizing reaction conditions to maximize yield and purity, often using continuous flow chemistry for better control over reaction parameters. Industrial synthesis also focuses on cost-effective starting materials and solvents, employing green chemistry principles to minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound can undergo oxidation at the benzyl group, producing benzyl alcohol or benzaldehyde derivatives.
Reduction: : Reduction reactions typically target the ketone groups, forming alcohols.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify the aromatic rings and the pyrimidine core.
Common Reagents and Conditions
Oxidation: : Use of reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).
Substitution: : Employing halide reagents and appropriate bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation and reduction reactions yield various alcohols, aldehydes, or alkanes. Substitution reactions lead to modified aromatic or pyrimidine rings with different functional groups, enhancing the compound's versatility.
Applications De Recherche Scientifique
2-(3-Benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide has extensive applications across multiple scientific fields:
Chemistry: : Acts as a precursor for synthesizing other complex molecules, facilitating studies in organic synthesis.
Biology: : Used in assays to investigate cell signaling pathways, particularly in cancer cell lines.
Medicine: : Explored as a potential therapeutic agent due to its anti-inflammatory and anti-cancer properties.
Industry: : Serves as an intermediate in the production of pharmaceuticals and specialty chemicals.
Mécanisme D'action
This compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors involved in critical biological pathways. In cancer research, it is known to inhibit the activity of certain kinases, leading to disrupted cell proliferation and induced apoptosis. Its mechanism involves binding to the active site of these enzymes, altering their conformation, and preventing substrate interaction.
Comparaison Avec Des Composés Similaires
When compared to similar compounds like 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-bromobenzyl)acetamide or 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide, 2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide stands out due to its unique substitution pattern. The fluorine atom in the 4-fluorobenzyl group imparts distinct electronic and steric effects, enhancing its biological activity and selectivity.
Propriétés
IUPAC Name |
2-(3-benzyl-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl)-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O3/c24-18-10-8-16(9-11-18)13-26-20(29)15-27-19-7-4-12-25-21(19)22(30)28(23(27)31)14-17-5-2-1-3-6-17/h1-12H,13-15H2,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUDJKMECCDUJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NCC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide](/img/structure/B2371882.png)
![4-[2-(4-Methoxy-3-methylphenyl)acetyl]-3-methylpiperazin-2-one](/img/structure/B2371883.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohexanesulfonamide](/img/structure/B2371885.png)

![2-benzyl-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2371888.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2371895.png)


![N-[[1-(Prop-2-enoylamino)cyclobutyl]methyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B2371899.png)

![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2371901.png)

